1-(Aminomethyl)-6-iodonaphthalene
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Overview
Description
1-(Aminomethyl)-6-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-iodonaphthalene typically involves the iodination of naphthalene derivatives followed by the introduction of the aminomethyl group. One common method is the electrophilic iodination of 6-iodonaphthalene, followed by a nucleophilic substitution reaction to introduce the aminomethyl group. The reaction conditions often involve the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-6-iodonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 1-(Aminomethyl)naphthalene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, such as hydroxynaphthalenes, alkylated naphthalenes, and naphthoquinones .
Scientific Research Applications
1-(Aminomethyl)-6-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-iodonaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications .
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the iodine substituent, resulting in different reactivity and biological activity.
6-Iodonaphthalene: Lacks the aminomethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-(Aminomethyl)-4-iodonaphthalene: Similar structure but with the iodine atom at a different position, leading to variations in chemical properties and applications
Uniqueness: 1-(Aminomethyl)-6-iodonaphthalene is unique due to the presence of both the aminomethyl and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H10IN |
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Molecular Weight |
283.11 g/mol |
IUPAC Name |
(6-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |
InChI Key |
NGHXHZCHOXMYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)CN |
Origin of Product |
United States |
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